molecular formula C27H30N4O3 B2616999 N-[(2-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 1326904-96-4

N-[(2-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide

Cat. No.: B2616999
CAS No.: 1326904-96-4
M. Wt: 458.562
InChI Key: NZMYGYRMCNVVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a useful research compound. Its molecular formula is C27H30N4O3 and its molecular weight is 458.562. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A range of novel compounds, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, have been synthesized for evaluation of their antimicrobial and anti-inflammatory activities (Kendre, B. V., Landge, M. G., & Bhusare, S. B., 2015). These compounds are synthesized using multi-component cyclo-condensation reactions, highlighting the versatility and reactivity of pyrazolo[1,5-a]pyrazin derivatives in producing pharmacologically active molecules.

Antimicrobial Activity

Derivatives of pyrazolo[1,5-a]pyrazin have been evaluated for their antimicrobial properties. For instance, novel arylazopyrazole pyrimidone clubbed heterocyclic compounds were synthesized and assessed for their efficacy against various bacteria and fungi, demonstrating the potential of these compounds in developing new antimicrobial agents (Sarvaiya, N., Gulati, S., & Patel, H., 2019).

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O3/c1-4-34-25-8-6-5-7-22(25)18-28-26(32)13-14-30-15-16-31-24(27(30)33)17-23(29-31)21-11-9-20(10-12-21)19(2)3/h5-12,15-16,19,23-24,29H,4,13-14,17-18H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPPZGAPILFUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)CCN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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